Acynonapyr
Overview
Description
Acynonapyr is a novel acaricide discovered by Nippon Soda Co., Ltd. It features a unique N-pyridyloxy azabi-cycle core structure and exhibits high activity against spider mite species in the genera Tetranychus and Panonychus . This compound is particularly effective at all life stages of these mites, making it a valuable tool in agricultural pest control .
Preparation Methods
The synthesis of Acynonapyr involves the structural optimization of cyclic amines substituted with (hetero)aryl(oxy) moieties . The initial lead compound, 4-[4-(trifluoromethyl)phenoxy]-1-[5-(trifluoromethyl)-2-pyridyl]piperidine, showed weak acaricidal activity . Through a series of synthetic modifications and optimizations, this compound was developed . The industrial production methods typically involve multi-step organic synthesis, including reactions such as nucleophilic substitution and cyclization .
Chemical Reactions Analysis
Acynonapyr undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify its functional groups, potentially altering its acaricidal activity.
Substitution: Nucleophilic substitution reactions are common in its synthesis, where different substituents can be introduced to optimize its activity. Common reagents used in these reactions include trifluoromethyl phenols, pyridyl halides, and various catalysts.
Scientific Research Applications
Acynonapyr has several scientific research applications:
Chemistry: It serves as a model compound for studying the effects of fluorinated substituents on biological activity.
Mechanism of Action
Acynonapyr exerts its effects by modulating calcium-activated potassium channels (KCa2) in spider mites . This modulation disrupts the normal physiological processes of the mites, leading to their death . The molecular targets include the KCa2 channels, which are crucial for maintaining cellular homeostasis in mites .
Comparison with Similar Compounds
Acynonapyr is unique due to its N-pyridyloxy azabi-cycle core structure . Similar compounds include other acaricides with fluorinated substituents, such as:
4-[4-(trifluoromethyl)phenoxy]-1-[5-(trifluoromethyl)-2-pyridyl]piperidine: The initial lead compound in the development of this compound.
Other cyclic amines substituted with (hetero)aryl(oxy) moieties: These compounds share structural similarities but may differ in their acaricidal activity and specificity.
This compound’s high efficacy at all life stages of spider mites and its unique mode of action make it a standout compound in the field of acaricides .
Properties
IUPAC Name |
(1R,5S)-3-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)pyridin-2-yl]oxy-9-azabicyclo[3.3.1]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F6N2O3/c1-2-10-33-21-11-15(23(25,26)27)6-8-20(21)34-19-12-17-4-3-5-18(13-19)32(17)35-22-9-7-16(14-31-22)24(28,29)30/h6-9,11,14,17-19H,2-5,10,12-13H2,1H3/t17-,18+,19? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDAJLLAARKRMS-DFNIBXOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2CC3CCCC(C2)N3OC4=NC=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=CC(=C1)C(F)(F)F)OC2C[C@H]3CCC[C@@H](C2)N3OC4=NC=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101335186 | |
Record name | Acynonapyr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332838-17-1 | |
Record name | Acynonapyr | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332838171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acynonapyr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101335186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-endo-[2-propoxy-4-(trifluoromethyl)phenoxy]-9-[5-(trifluoromethyl)-2- pyridyloxy]-9-azabicyclo[3.3.1]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACYNONAPYR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG85ZH8U3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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